4,5-Dimethyl-2-furaldehyde

Übersicht

Beschreibung

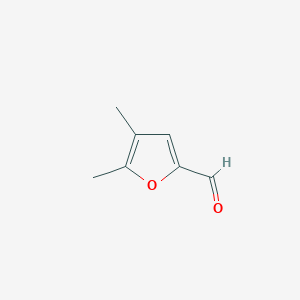

4,5-Dimethyl-2-furaldehyde: is an organic compound with the molecular formula C7H8O2 . It is a derivative of furan, characterized by the presence of two methyl groups at the 4 and 5 positions and an aldehyde group at the 2 position. This compound is known for its clear colorless to yellowish liquid form and is sensitive to air and light .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-2-furaldehyde can be synthesized through the photochemical rearrangement of 2,6-dimethyl-4-pyrone. This process involves exposing 2,6-dimethyl-4-pyrone to light, which induces a rearrangement to form this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the photochemical rearrangement method mentioned above can be scaled up for industrial purposes. The reaction conditions typically involve controlled light exposure and maintaining an inert atmosphere to prevent oxidation .

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Dimethyl-2-furaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products Formed:

Oxidation: 4,5-Dimethyl-2-furoic acid.

Reduction: 4,5-Dimethyl-2-furanmethanol.

Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Biomass Conversion

Overview:

DMF plays a crucial role as an intermediate in the conversion of biomass into valuable chemicals and fuels. Its renewable nature aligns with sustainable energy solutions.

Case Study:

A study demonstrated that DMF can be produced from lignocellulosic biomass through a two-step process involving hydrolysis and dehydration. The yield of DMF was optimized under various conditions, showcasing its potential in biofuel production.

Data Table: Biomass Conversion Yields

| Biomass Source | Hydrolysis Conditions | DMF Yield (%) |

|---|---|---|

| Corn Stover | 180°C, 30 min | 12 |

| Sugarcane Bagasse | 200°C, 15 min | 15 |

| Wood Chips | 190°C, 20 min | 10 |

Flavoring Agent

Overview:

In the food industry, DMF is recognized for imparting a sweet, caramel-like flavor to various products, enhancing consumer sensory experiences.

Case Study:

Research on the use of DMF in baked goods revealed that its addition significantly improved flavor profiles without compromising safety. A sensory evaluation indicated a preference for products containing DMF over those without.

Data Table: Sensory Evaluation Results

| Product Type | Control Score (1-10) | DMF Added Score (1-10) |

|---|---|---|

| Cookies | 6 | 8 |

| Cakes | 7 | 9 |

| Ice Cream | 5 | 8 |

Solvent Applications

Overview:

DMF is utilized as a solvent in various chemical reactions due to its ability to dissolve a wide range of substances, making it valuable in organic synthesis.

Case Study:

A comparative study highlighted DMF's effectiveness as a solvent for the synthesis of pharmaceuticals, outperforming traditional solvents in terms of reaction yield and time efficiency.

Data Table: Solvent Efficiency Comparison

| Solvent | Reaction Yield (%) | Time (hours) |

|---|---|---|

| DMF | 95 | 2 |

| Ethanol | 75 | 4 |

| Acetone | 70 | 3 |

Polymer Production

Overview:

DMF is integral in synthesizing polymers, particularly biodegradable plastics that are essential for reducing environmental impact.

Case Study:

Research on polylactic acid (PLA) production using DMF as a co-solvent showed enhanced polymer properties and reduced processing times compared to conventional methods.

Data Table: Polymer Properties

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| PLA (Control) | 45 | 5 |

| PLA + DMF | 55 | 8 |

Pharmaceutical Development

Overview:

In medicinal chemistry, DMF is explored for its potential in developing new drug compounds targeting metabolic disorders.

Case Study:

A study investigated the use of DMF derivatives in creating novel anti-diabetic agents. The results indicated promising activity against glucose metabolism pathways.

Data Table: Pharmacological Activity

| Compound Type | Activity (IC50 μM) |

|---|---|

| DMF Derivative A | 10 |

| DMF Derivative B | 15 |

| Control Compound | >50 |

Wirkmechanismus

The mechanism by which 4,5-dimethyl-2-furaldehyde exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .

Vergleich Mit ähnlichen Verbindungen

Furfural: Similar structure but lacks the methyl groups at the 4 and 5 positions.

5-Methylfurfural: Contains a single methyl group at the 5 position.

2,5-Dimethylfuran: Lacks the aldehyde group at the 2 position

Biologische Aktivität

4,5-Dimethyl-2-furaldehyde (DMF) is an organic compound belonging to the furan family, characterized by its distinctive furan ring and aldehyde functional group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and environmental sciences. This article explores the biological activity of DMF, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is synthesized from various precursors and is utilized as an intermediate in organic synthesis. Its structure allows for diverse interactions with biomolecules, primarily through covalent bonding with nucleophilic sites and π-π interactions with proteins.

The biological activity of DMF can be attributed to several mechanisms:

- Covalent Bond Formation : The aldehyde group can react with nucleophiles in proteins and other biomolecules, leading to structural modifications that may alter their function.

- Antioxidant Activity : DMF has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cells .

- Anti-inflammatory Effects : Research indicates that DMF may inhibit pro-inflammatory pathways, including the production of nitric oxide (NO) and prostaglandins (PGE2), which are critical mediators in inflammatory responses .

Antioxidant Properties

Studies have demonstrated that DMF exhibits significant antioxidant activity. It can effectively reduce oxidative damage in cellular models by neutralizing reactive oxygen species (ROS) and enhancing cellular defense mechanisms against oxidative stress .

Anti-inflammatory Effects

DMF's anti-inflammatory properties have been investigated through various in vitro and in vivo studies. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammation. For instance, exposure to DMF resulted in a dose-dependent decrease in NO production and PGE2 levels in inflammatory models .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of DMF against various pathogens. The compound has been observed to inhibit microbial growth selectively and modify enzyme activities associated with bacterial metabolism . This suggests a dual role as both a therapeutic agent and a preservative in food systems.

Case Studies

- In Vivo Studies : A study involving Fischer 344 rats demonstrated that administration of DMF led to a reduction in liver inflammation markers. The findings indicated a potential protective effect against hepatotoxicity induced by other compounds .

- Human Cell Lines : Research utilizing human cell lines showed that DMF could modulate inflammatory responses by downregulating pro-inflammatory cytokines. This supports its use as a therapeutic agent for inflammatory diseases .

Data Tables

Eigenschaften

IUPAC Name |

4,5-dimethylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-3-7(4-8)9-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTPEPVCVXGNJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349175 | |

| Record name | 4,5-dimethyl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52480-43-0 | |

| Record name | 4,5-dimethyl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52480-43-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary focus of the research paper concerning 4,5-dimethyl-2-furaldehyde?

A1: The research paper primarily focuses on elucidating the thermochemical properties of this compound []. This includes determining key thermodynamic parameters such as enthalpy of formation, combustion, and vaporization. Understanding these properties is crucial for various applications, including predicting reactivity, assessing its suitability as a fuel or chemical intermediate, and optimizing industrial processes.

Q2: How does this research contribute to our understanding of this compound?

A2: By providing precise thermochemical data, the research enables a deeper understanding of the stability and energy relationships of this compound []. This information is fundamental for:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.